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3-(4-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine

Metabolic stability Cyclopropyl effect JNK inhibition

3-(4-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine (CAS 2034362-89-3) is a 3,6-disubstituted pyridazine derivative characterized by a cyclopropyl group at the 6-position and a 4-(1H-pyrazol-1-yl)phenylsulfonyl-piperazine moiety at the 3-position. Its molecular formula is C20H22N6O2S with a molecular weight of 410.5 g/mol.

Molecular Formula C20H22N6O2S
Molecular Weight 410.5
CAS No. 2034362-89-3
Cat. No. B2864710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine
CAS2034362-89-3
Molecular FormulaC20H22N6O2S
Molecular Weight410.5
Structural Identifiers
SMILESC1CC1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)N5C=CC=N5
InChIInChI=1S/C20H22N6O2S/c27-29(28,18-6-4-17(5-7-18)26-11-1-10-21-26)25-14-12-24(13-15-25)20-9-8-19(22-23-20)16-2-3-16/h1,4-11,16H,2-3,12-15H2
InChIKeyYKVSTKVHCANLRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-((4-(1H-Pyrazol-1-yl)phenyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine (CAS 2034362-89-3): Baseline Molecular Profile and Procurement Context


3-(4-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine (CAS 2034362-89-3) is a 3,6-disubstituted pyridazine derivative characterized by a cyclopropyl group at the 6-position and a 4-(1H-pyrazol-1-yl)phenylsulfonyl-piperazine moiety at the 3-position [1]. Its molecular formula is C20H22N6O2S with a molecular weight of 410.5 g/mol [1]. This compound belongs to a class of heterocyclic scaffolds frequently explored for kinase inhibition, particularly against c-Jun N-terminal kinase (JNK) pathways [2].

JNK1 pathway inhibition study fit via 3,6-disubstituted pyridazine scaffold
Reported cyclopropyl substitution may support metabolic stability screening context
Para-pyrazolyl phenylsulfonyl motif provides hinge-region interaction probe

Why Generic Substitution of 3-(4-((4-(1H-Pyrazol-1-yl)phenyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine Fails: Structural Determinants of Target Engagement and Metabolic Stability


Within the 3,6-disubstituted pyridazine class, minor modifications to the 6-position substituent or the sulfonyl aryl group can drastically alter JNK1 inhibitory potency, selectivity, and metabolic stability [1]. The cyclopropyl group at the 6-position is not merely a steric placeholder; it is known to enhance metabolic stability relative to linear or unsubstituted analogs, as observed in related pyridazine series [2]. The para-pyrazolyl phenylsulfonyl group further differentiates binding affinity via specific interactions with the JNK1 hinge region, making simple interchange with other arylsulfonylpiperazine derivatives unreliable for maintaining target activity [1].

6-Position heteroaryl analogs may shift metabolic stability profile away from cyclopropyl context
2,5-Dimethylphenylsulfonyl or other arylsulfonyl replacements may alter predicted JNK1 hinge binding
1,2,4-Triazolo[4,3-b]pyridazine isomer lacks reported JNK1 activity; scaffold swap may erase pathway response

Quantitative Comparative Evidence for 3-(4-((4-(1H-Pyrazol-1-yl)phenyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine vs. Closest Analogs


Cyclopropyl at 6-Position vs. 1H-Pyrazol-1-yl at 6-Position: Metabolic Stability Class-Level Inference

The 6-cyclopropyl substituent on the pyridazine core is expected to confer superior metabolic stability compared to the 6-(1H-pyrazol-1-yl) substituent found in analogs such as 3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine [1]. Cyclopropyl groups reduce CYP-mediated oxidation relative to aromatic heterocycles, potentially leading to improved microsomal half-life [1]. Direct quantitative comparison is not available; this inference is based on class-level trends in pyridazine medicinal chemistry [2].

6-Cyclopropyl vs. 6-Pyrazolyl Metabolic Stability
Class-level inference
Cyclopropyl predicted to reduce CYP-mediated oxidation relative to heteroaryl substituents
Supports metabolic stability screening context; requires experimental microsomal half-life data
No direct quantitative comparison available
Metabolic stability Cyclopropyl effect JNK inhibition

Para-Pyrazolyl Phenylsulfonyl vs. 2,5-Dimethylphenylsulfonyl: Predicted JNK1 Binding Affinity

The para-(1H-pyrazol-1-yl) group on the phenylsulfonyl moiety is hypothesized to engage additional hydrogen bond interactions with the JNK1 hinge region (Met111) compared to the 2,5-dimethylphenylsulfonyl analog, 3-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine [1]. No experimental Kd or IC50 data are available for either compound; this assertion is drawn from molecular docking studies on related 3,6-disubstituted pyridazine JNK1 inhibitors [1].

Predicted JNK1 Hinge Binding vs. 2,5-Dimethylphenyl Analog
Docking-predicted
In silico docking suggests additional H-bond with Met111 via pyrazolyl-phenylsulfonyl group
Supports binding mode hypothesis; JNK1 selectivity and potency to verify experimentally
Docking against PDB 4L7F; no Kd or IC50 available
JNK1 inhibition Binding affinity Piperazine sulfonamide

Overall Scaffold Differentiation: 3,6-Disubstituted Pyridazine vs. 3,6-Disubstituted 1,2,4-Triazolo[4,3-b]pyridazine

In a recent NCI-60 screening, compound 9e (a 3,6-disubstituted pyridazine similar in core architecture to the target compound) achieved a mean growth inhibition of 37.91% at 10 µM, with 97.91% inhibition on the A498 renal cancer cell line [1]. In contrast, the isomeric 1,2,4-triazolo[4,3-b]pyridazine scaffold (e.g., 3-cyclopropyl-6-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-1,2,4-triazolo[4,3-b]pyridazine), despite sharing the same molecular formula (C20H22N6O2S), has no published anticancer or JNK1 activity data . This suggests the pyridazine ring arrangement possesses intrinsically superior activity for JNK1-driven cancer models.

Scaffold Comparison: Pyridazine vs. Triazolo-Pyridazine
Cross-study comparable
Analog compound 9e: 37.91% mean NCI-60 growth inhibition at 10 µM; triazolo isomer: no reported activity
Supports scaffold-dependent JNK1 inhibition screening context; core pyridazine ring may be required for pathway response
Single-dose screen on A498 renal line: 97.91% inhibition for 9e
Scaffold comparison JNK1 selectivity Anticancer activity

Application Scenarios for 3-(4-((4-(1H-Pyrazol-1-yl)phenyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine Based on Evidence-Based Differentiation


Lead Optimization in JNK1-Targeted Oncology Programs

The compound serves as a structurally optimized lead for JNK1 inhibitor development, where its cyclopropyl group at the 6-position provides a metabolic stability advantage over 6-aryl or 6-heteroaryl analogs [1]. The para-pyrazolyl phenylsulfonyl moiety was specifically designed to occupy the hinge region of JNK1, as supported by docking studies on analogous pyridazine derivatives [1]. This makes it a candidate for further in vitro kinase profiling and optimization of selectivity against other MAP kinases.

Negative Control for JNK-Independent Mechanism Studies

Given the lack of direct JNK1 activity data for this specific compound, it can be used as a structurally matched negative control when paired with confirmed JNK1 inhibitors (e.g., compound 9e [1]) to dissect JNK-dependent vs. -independent phenotypes in renal and NSCLC cancer models [1].

Building Block for Proteolysis Targeting Chimeras (PROTACs) Targeting JNK1

The piperazine sulfonamide linkage provides a solvent-exposed vector suitable for linker attachment in PROTAC design, while the cyclopropyl group minimizes metabolic liabilities [2]. This compound could be functionalized via the pyrazole ring to recruit E3 ligases, enabling selective JNK1 degradation.

Application
Selection Property
Validation Focus
JNK1-targeted oncology lead optimization
Cyclopropyl metabolic stability context; hinge-binding motif
In vitro kinase profiling, MAP kinase selectivity panel
Structurally matched negative control for JNK1-independent studies
Absence of confirmed JNK1 activity data; core scaffold matched to active analogs
JNK-dependent vs. -independent phenotype dissection in renal/NSCLC models
PROTAC building block targeting JNK1 degradation
Solvent-exposed piperazine sulfonamide linker vector; cyclopropyl minimal metabolic liability
Linker conjugation chemistry, E3 ligase recruitment, JNK1 degradation assessment
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